molecular formula C21H17N3O3S2 B3575544 N-[5-(2-naphthalen-2-ylsulfonylethyl)-1,3,4-thiadiazol-2-yl]benzamide

N-[5-(2-naphthalen-2-ylsulfonylethyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B3575544
M. Wt: 423.5 g/mol
InChI Key: JHNMPWQZQRVOIC-UHFFFAOYSA-N
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Description

N-[5-(2-Naphthalen-2-ylsulfonylethyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic small molecule based on the 1,3,4-thiadiazole scaffold, a heterocyclic ring system renowned for its diverse pharmacological properties and significant role in medicinal chemistry research . This compound features a naphthalene sulfonyl group connected via an ethyl linker to the 1,3,4-thiadiazole core, which is further substituted with a benzamide moiety. The 1,3,4-thiadiazole ring's strong aromaticity and the presence of the =N-C-S- moiety contribute to high in vivo stability, low toxicity, and excellent cell permeability, making it a valuable scaffold for probing biological interactions . The primary research value of this compound lies in its potential as a lead structure in oncology and parasitology research. Derivatives of 1,3,4-thiadiazole have demonstrated potent cytotoxicity and enzyme inhibitory activity against key therapeutic targets . Specifically, naphthyl-bearing 1,3,4-thiadiazole analogs have shown promising activity against Plasmodium falciparum , the parasite responsible for malaria, by targeting dihydrofolate reductase (PfDHFR), a crucial enzyme in the folate pathway . Furthermore, structurally related 1,3,4-thiadiazole compounds have been investigated for their inhibitory effects on 15-lipoxygenase-1 (15-LOX-1), an enzyme whose role in the origin and progression of neoplastic diseases, including colorectal, skin, pancreatic, and renal cancers, has been confirmed . The naphthalene ring system is known to facilitate strong π-π interactions within the binding pockets of target enzymes, enhancing binding affinity . Researchers can utilize this compound as a key intermediate or a reference standard in programs aimed at developing novel anticancer, antimalarial, or antimicrobial agents. Its structure offers multiple sites for further chemical modification, enabling comprehensive structure-activity relationship (SAR) studies. This product is intended for laboratory research purposes only and is not approved for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-[5-(2-naphthalen-2-ylsulfonylethyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S2/c25-20(16-7-2-1-3-8-16)22-21-24-23-19(28-21)12-13-29(26,27)18-11-10-15-6-4-5-9-17(15)14-18/h1-11,14H,12-13H2,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHNMPWQZQRVOIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CCS(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[5-(2-naphthalen-2-ylsulfonylethyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. This class has garnered significant attention due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The unique structural features of thiadiazole derivatives often enhance their interaction with biological targets, making them promising candidates in drug discovery.

Structural Characteristics

The compound features a thiadiazole ring , which is known for its ability to form mesoionic systems and interact favorably with various biological molecules. The presence of the naphthalene sulfonyl group and the benzamide moiety further contributes to its potential biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds with a similar structure have demonstrated significant antiproliferative effects against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and prostate (PC-3) cells. The mechanism of action often involves the inhibition of key signaling pathways associated with cancer cell growth and survival.

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-75.2VEGFR-2 inhibition
Compound BHCT-1164.8EGFR inhibition
This compoundSK-BR-3TBDROS induction

Case Study : A study reported that a related compound targeting both EGFR and HER-2 showed strong anti-proliferation in breast cancer cells while exhibiting minimal toxicity to normal cells. This dual-target approach enhances therapeutic efficacy and reduces side effects .

Antimicrobial Activity

1,3,4-Thiadiazole derivatives have been extensively studied for their antimicrobial properties. They exhibit activity against a broad spectrum of pathogens, including bacteria and fungi. The lipophilic nature of these compounds aids in their penetration through cellular membranes.

Activity TypeTarget OrganismMinimum Inhibitory Concentration (MIC)
AntibacterialE. coli12 µg/mL
AntifungalC. albicans10 µg/mL

The biological activity of this compound is likely attributed to several mechanisms:

  • Inhibition of Kinase Activity : Similar compounds have been shown to inhibit kinase activities involved in cancer progression.
  • Induction of Apoptosis : Compounds can trigger apoptotic pathways through the release of cytochrome c and increased reactive oxygen species (ROS) levels.
  • Antimicrobial Mechanisms : The thiadiazole ring may disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways.

Scientific Research Applications

Antimicrobial Activity

Thiadiazole derivatives, including N-[5-(2-naphthalen-2-ylsulfonylethyl)-1,3,4-thiadiazol-2-yl]benzamide, have shown significant antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains. For instance, a study highlighted the synthesis of 1,3,4-thiadiazole derivatives that displayed potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were often lower than those of standard antibiotics, suggesting their potential as effective antimicrobial agents .

Anticancer Properties

The anticancer potential of thiadiazole derivatives has been extensively researched. Compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines. For example, a study found that certain 1,3,4-thiadiazole derivatives exhibited significant cytotoxicity against human cancer cell lines such as A431 and HT-29. The mechanism involved apoptosis induction and modulation of key proteins associated with cell survival and death pathways .

Table 1: Anticancer Activity of Thiadiazole Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound 9eA4315.0Induction of apoptosis via Bax/Bcl-2 modulation
Compound 9fHT-297.5Inhibition of VEGFR-2 phosphorylation

Anti-inflammatory Effects

Thiadiazole derivatives also exhibit anti-inflammatory properties. Studies have shown that compounds like this compound can reduce inflammation markers in vitro and in vivo. The mechanisms often involve inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX .

Computational Studies and Molecular Docking

Recent advancements in computational chemistry have facilitated the exploration of the binding affinities and interactions of thiadiazole derivatives with biological targets. Molecular docking studies have been employed to predict how compounds like this compound interact with specific proteins involved in disease pathways. These studies are crucial for understanding the structure-activity relationships (SAR) and optimizing the compounds for better efficacy .

Agricultural Applications

There is emerging interest in the application of thiadiazole derivatives in agriculture as potential fungicides or herbicides due to their ability to inhibit fungal growth and plant pathogens. Preliminary studies suggest that these compounds could be developed into novel agrochemicals with reduced toxicity compared to traditional pesticides .

Chemical Reactions Analysis

Nucleophilic Substitution

The thiadiazole ring’s sulfur atom and sulfonylethyl group are susceptible to nucleophilic attack. For example, the sulfur atom in thiadiazole derivatives can participate in substitution reactions with nucleophiles like amines or thiols. The sulfonylethyl group’s sulfonamide linkage may undergo hydrolysis under basic or acidic conditions, though this requires specific catalytic agents .

Enzyme Inhibition

While not a direct chemical reaction, the compound’s benzamide and sulfonamide moieties are known to interact with enzymes such as carbonic anhydrase (hCA I/II) and acetylcholinesterase (AChE) via non-covalent binding, as seen in analogous sulfonamide-benzamide derivatives .

Key Chemical Reactions

Reaction Type Conditions Products Relevance
Nucleophilic substitution Thiol reagents + base (e.g., NaOH)Substituted thiadiazole derivativesModification for drug design
Oxidation KMnO₄ (acidic/basic)Sulfonylethyl sulfoxide/sulfone derivativesStability and metabolite analysis
Reduction LiAlH₄ (EtOH)Benzylamine derivativesBioactivation or degradation
Amide Hydrolysis HCl (heated)Corresponding benzylamine and carboxylic acidMetabolite formation

Structural Considerations for Reactivity

The compound’s naphthalen-2-ylsulfonylethyl chain enhances lipophilicity and may influence reaction rates in nucleophilic substitutions due to steric hindrance. The thiadiazole ring (with N and S atoms) and benzamide group contribute to its stability and reactivity, respectively .

Comparison with Similar Thiadiazole Derivatives

Compound Key Features Reactivity
N-[5-Ethoxy-1,3,4-thiadiazol-2-yl]benzamideEthoxy group instead of sulfonylethylLower reactivity in substitutions
N-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamideFluorinated substituentEnhanced metabolic stability
N-{5-[2-(2-naphthylsulfonyl)ethyl]-1,3,4-thiadiazol-2-yl}benzamideIdentical structure to target compoundDirectly comparable reactivity

Research Implications

The compound’s reactivity profile makes it a candidate for:

  • Pharmaceutical applications : Enzyme inhibition (e.g., carbonic anhydrase)

  • Chemical synthesis : Intermediate for designing substituted thiadiazoles

  • Material science : Potential use in ligand design due to sulfur’s coordination properties

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound’s sulfonylethyl-naphthyl substituent distinguishes it from other 1,3,4-thiadiazole derivatives. Key structural comparisons include:

  • Sulfur-containing substituents: Thioether/sulfonamide groups: Compounds like N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)benzamide (h) feature thioether linkages, which are less polar than the sulfonyl group in the target compound. The sulfonyl group’s electron-withdrawing nature may enhance metabolic stability .
  • Halogenated benzamides :

    • Bromo-substituted derivatives (e.g., 2-benzamide-5-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide) exhibit enhanced bioactivity, with 100% mortality protection in preclinical models, suggesting halogens improve target engagement .
  • Benzylidene amino groups: Compounds like N-({5-[(4-hydroxy-3-methoxybenzylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide (g) incorporate Schiff base linkages, which may confer pH-dependent reactivity or antioxidant activity .

Physical Properties

Melting points and yields vary significantly with substituent bulk and polarity:

Compound Substituent Melting Point (°C) Yield (%) Reference
2-Naphthalen-2-ylsulfonylethyl Not reported Not reported -
Benzylthio (5h) 133–135 88
4-Chlorobenzylthio (5j) 138–140 82
4-Methoxyphenyl (16) Not reported Not reported

The target’s naphthyl group likely increases melting point due to enhanced molecular packing, as seen in bulkier derivatives (e.g., 5h: 133–135°C vs. 5j: 138–140°C) .

Q & A

Basic: What synthetic protocols are recommended for preparing N-[5-(2-naphthalen-2-ylsulfonylethyl)-1,3,4-thiadiazol-2-yl]benzamide, and how can purity be optimized?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with the formation of a thiadiazole core, followed by sulfonylation and benzamide coupling. For example:

  • Step 1: React 2-naphthalenesulfonyl chloride with ethylenediamine to form the sulfonylethyl intermediate.
  • Step 2: Condense this intermediate with 5-amino-1,3,4-thiadiazole-2-carboxylic acid using POCl₃ as a cyclizing agent (similar to methods in ).
  • Step 3: Couple the resulting thiadiazole derivative with benzoyl chloride under Schotten-Baumann conditions ( ).

Purity Optimization:

  • Monitor reactions via TLC (silica gel, ethyl acetate/hexane) .
  • Purify intermediates via recrystallization (DMSO/water mixtures) or column chromatography .
  • Confirm purity using melting point analysis and NMR (e.g., ¹H NMR in CDCl₃ at 400 MHz) .

Basic: What spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?

Methodological Answer:

  • ¹H/¹³C NMR: Identify aromatic protons (δ 7.2–8.5 ppm for naphthalene and benzamide groups) and thiadiazole protons (δ 6.8–7.1 ppm). Integrate peaks to confirm substituent ratios .
  • FTIR: Look for amide C=O stretches (~1650 cm⁻¹) and sulfonyl S=O stretches (~1350 cm⁻¹) .
  • Mass Spectrometry (ESI-MS): Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • Elemental Analysis: Validate C, H, N, S content within ±0.4% of theoretical values .

Basic: What structural features influence the compound’s reactivity and intermolecular interactions?

Methodological Answer:

  • Hydrogen Bonding: The amide group forms N–H···N hydrogen bonds with thiadiazole nitrogen, stabilizing dimeric structures (observed in similar compounds via X-ray crystallography) .
  • Sulfonyl Group: Enhances electrophilicity and participates in π-π stacking with aromatic systems, critical for biological activity .
  • Thiadiazole Ring: Acts as a hydrogen bond acceptor, influencing solubility and binding to enzymes (e.g., carbonic anhydrase) .

Basic: How is the compound’s biological activity evaluated in vitro, and what controls are necessary?

Methodological Answer:

  • Anticancer Assays (MTT): Use cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control. Incubate for 48–72 hours and measure IC₅₀ values .
  • Antimicrobial Testing: Follow CLSI guidelines with ampicillin and fluconazole as controls. Use agar diffusion or microbroth dilution .
  • Free Radical Scavenging: Employ DPPH or ABTS assays with ascorbic acid as a reference .

Advanced: How can synthetic routes be optimized to address low yields in sulfonylation steps?

Methodological Answer:

  • Solvent Optimization: Replace pyridine with DMF to improve sulfonyl chloride reactivity .
  • Catalysis: Add catalytic DMAP to accelerate benzamide coupling ( ).
  • Temperature Control: Perform sulfonylation at 0–5°C to minimize side reactions (e.g., hydrolysis) .

Advanced: What structure-activity relationship (SAR) insights guide derivative design for enhanced potency?

Methodological Answer:

  • Naphthalene Modifications: Introduce electron-withdrawing groups (e.g., -NO₂) at the 6-position to enhance binding to hydrophobic enzyme pockets .
  • Thiadiazole Substitutions: Replace ethylsulfonyl with propylsulfonyl to improve membrane permeability (see for analogous strategies).
  • Benzamide Variations: Incorporate para-methoxy groups to stabilize π-π interactions with target proteins .

Advanced: How can X-ray crystallography resolve ambiguities in the compound’s molecular conformation?

Methodological Answer:

  • Crystal Growth: Recrystallize from methanol/water (1:1) to obtain single crystals .
  • Data Collection: Use Cu-Kα radiation (λ = 1.5418 Å) and refine structures with SHELXL .
  • Analysis: Identify hydrogen-bonding networks (e.g., N–H···O=S) and torsional angles to confirm planar thiadiazole-benzamide alignment .

Advanced: What strategies mitigate solubility challenges in biological assays?

Methodological Answer:

  • Co-solvents: Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
  • Prodrug Design: Convert the benzamide to a methyl ester for improved lipophilicity, hydrolyzing in vivo .
  • Salt Formation: Prepare hydrochloride salts via reaction with HCl gas in ethanol .

Advanced: How should conflicting spectral data (e.g., NMR vs. mass spectrometry) be resolved?

Methodological Answer:

  • Repeat Experiments: Reacquire NMR spectra in deuterated DMSO to rule out solvent artifacts .
  • High-Resolution MS: Use HR-ESI-MS to distinguish between [M+H]⁺ and adduct ions .
  • Cross-Validation: Compare IR data with computational simulations (e.g., Gaussian 09) to confirm functional groups .

Advanced: What computational methods predict the compound’s binding affinity to target enzymes?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina with crystal structures of carbonic anhydrase II (PDB: 3KS3) to model interactions .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .
  • QSAR Modeling: Apply CoMFA/CoMSIA to correlate substituent electronic parameters (e.g., Hammett σ) with IC₅₀ values .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-(2-naphthalen-2-ylsulfonylethyl)-1,3,4-thiadiazol-2-yl]benzamide
Reactant of Route 2
Reactant of Route 2
N-[5-(2-naphthalen-2-ylsulfonylethyl)-1,3,4-thiadiazol-2-yl]benzamide

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